Tert-butyl (2-amino-1-(pyrimidin-4-yl)ethyl)carbamate
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Overview
Description
Tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroformates and amines under controlled temperatures and pH levels .
Chemical Reactions Analysis
Tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group. Common reagents and conditions for these reactions include the use of solvents like ethanol and catalysts such as palladium
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of certain types of cancer.
Dasatinib: Another anticancer agent.
Nilotinib: Used for chronic myeloid leukemia. These compounds share the pyrimidine core but differ in their substituents, which confer unique properties and applications
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-pyrimidin-4-ylethyl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9(6-12)8-4-5-13-7-14-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16) |
InChI Key |
QUUBHQBDVYPLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=NC=NC=C1 |
Origin of Product |
United States |
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